molecular formula C23H25NO5 B3014217 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid CAS No. 2094402-61-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid

Cat. No.: B3014217
CAS No.: 2094402-61-4
M. Wt: 395.455
InChI Key: PKXCIEOJZVRRNT-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc-protected amino acid derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features a fluorenylmethyloxycarbonyl (Fmoc) group, a tetrahydropyran (oxan-4-yl) substituent, and a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-23(21(25)26,15-10-12-28-13-11-15)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXCIEOJZVRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094402-61-4
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Coupling Reaction: The protected amino acid is then coupled with the oxan-4-yl group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative. The Fmoc group allows for selective deprotection and coupling reactions.

    Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides and proteins to investigate their biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The oxan-4-yl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid with structurally related Fmoc-protected amino acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid (Target) Oxan-4-yl (tetrahydropyran) C24H25NO5 415.47 g/mol Conformational rigidity; potential for hydrogen bonding. Applications in peptide synthesis.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid Pyridazin-4-yl (heterocyclic) C24H20N2O4 400.44 g/mol Enhanced π-π interactions; used in SPPS for bioactive peptide design.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (aromatic) C25H23NO4 401.45 g/mol High purity (99.76%); research applications in medicinal chemistry.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid Methoxy-oxo (functionalized) C20H19NO6 369.37 g/mol Modified backbone for solubility tuning; intermediates in drug discovery.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid Pent-4-ynoic acid (alkyne) C19H15NO4 321.33 g/mol Alkyne handle for click chemistry; used in bioconjugation.

Key Structural and Functional Differences:

Alkyne-containing derivatives (e.g., pent-4-ynoic acid) enable click chemistry applications, a feature absent in the target compound .

Biological Activity: Analogs such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid (Similarity: 0.86) have been explored for antiviral activity, suggesting that substituent choice directly impacts target engagement . The cyclohexylmethyl-substituted analogs in showed efficacy as HIV-1 entry inhibitors, highlighting the role of lipophilic groups in membrane interactions .

Physicochemical Properties: Compounds with methoxy-oxo modifications (e.g., C20H19NO6) exhibit reduced molecular weight and altered solubility profiles compared to the target compound, influencing their utility in aqueous reaction conditions . Aromatic substituents (e.g., biphenyl in ) increase molecular rigidity and may enhance binding to hydrophobic protein pockets .

Safety and Handling :

  • Many Fmoc-protected derivatives, including the target compound, share acute toxicity classifications (Category 4 for oral, dermal, and inhalation exposure), necessitating strict safety protocols during handling .

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid , often referred to as Fmoc-amino acid derivatives, is a synthetic molecule used primarily in peptide synthesis and biochemistry. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N1O4C_{21}H_{23}N_{1}O_{4}, with a molecular weight of approximately 365.41 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to an amino acid backbone, which influences its biological activity.

Key Structural Features

  • Fmoc Group : Provides protection during peptide synthesis, allowing selective reactions.
  • Oxan-4-yl Propanoic Acid Backbone : Contributes to the compound's overall biological activity and interaction with various biological targets.

Biological Activity

The biological activity of Fmoc-amino acid derivatives can be attributed to their structural components, which allow them to interact with enzymes and receptors in biological systems. Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Cytotoxicity : Some studies have shown that Fmoc derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies.
  • Enzyme Interaction : These compounds may act as inhibitors or substrates for various metabolic enzymes, influencing metabolic pathways .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens .

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of several Fmoc-amino acid derivatives on human cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents. The mechanism was linked to the induction of apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

Research on enzyme interactions revealed that Fmoc-amino acids could act as competitive inhibitors for certain proteases. This inhibition was characterized by kinetic studies that showed altered reaction rates in the presence of these compounds, indicating their potential use in therapeutic applications targeting proteolytic pathways .

Case Study 3: Antimicrobial Properties

Another study focused on the antimicrobial activity of Fmoc derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of inhibition, with some compounds showing effectiveness comparable to standard antibiotics, highlighting their potential in developing new antimicrobial agents .

Comparison with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
D-AlanineH₂NCH(CH₃)COOHNatural amino acidEssential for protein synthesis
Fmoc-D-AlanineC₁₅H₁₅NO₂Contains Fmoc protecting groupUsed in peptide synthesis
Boc-D-AlanineC₁₂H₂₁NO₂Contains Boc protecting groupDifferent stability and solubility
Acetyl-D-AlanineC₆H₁₁NO₂Acetylated formAlters solubility and reactivity

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